REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([I:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O.CN(C=O)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([I:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]
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Name
|
|
Quantity
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74 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)F)I
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Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
|
Type
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TEMPERATURE
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Details
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to reflux for 4 h
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Duration
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4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure and residual thionyl chloride
|
Type
|
CUSTOM
|
Details
|
to give crude 12 which
|
Type
|
CUSTOM
|
Details
|
was used without purification
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C(=C1)F)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |